

# Atinvicitinib: A Selective JAK1 Inhibitor for the Management of Pruritus

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An In-depth Technical Guide for Researchers and Drug Development Professionals

### **Abstract**

Pruritus, or itch, is a significant and often debilitating symptom of various dermatological conditions, including atopic dermatitis. The Janus kinase (JAK) signaling pathway, particularly through JAK1, has been identified as a key mediator of the cytokines that drive the itch-scratch cycle. **Atinvicitinib** is a novel, potent, and selective second-generation JAK1 inhibitor that has demonstrated efficacy in the management of pruritus associated with allergic dermatitis. This technical guide provides a comprehensive overview of **atinvicitinib**, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its development. The information presented is intended for researchers, scientists, and professionals involved in drug development and discovery.

# Introduction to Pruritus and the Role of the JAK/STAT Pathway

Pruritus is an unpleasant sensation that provokes the desire to scratch and is a primary symptom of many skin diseases, significantly impacting the quality of life.[1] The pathophysiology of chronic itch is complex, involving both histaminergic and non-histaminergic pathways.[1] In inflammatory skin conditions like atopic dermatitis, the type 2 immune response plays a crucial role, characterized by the release of pruritogenic cytokines such as Interleukin-4 (IL-4), IL-13, and IL-31.[2]



These cytokines signal through the Janus kinase and signal transducer and activator of transcription (JAK/STAT) pathway. The JAK family consists of four tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Upon cytokine binding to their receptors, JAKs become activated, leading to the phosphorylation and activation of STAT proteins. These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.

Given its central role in mediating the signaling of numerous pro-inflammatory and pruritogenic cytokines, the JAK/STAT pathway has become a key therapeutic target for inflammatory and allergic conditions. Selective inhibition of JAK1 is a particularly attractive strategy, as it can effectively block the signaling of key itch-mediating cytokines while potentially minimizing off-target effects associated with the inhibition of other JAK isoforms.

## **Atinvicitinib: A Selective JAK1 Inhibitor**

**Atinvicitinib** is a pyrazole compound and a second-generation Janus kinase inhibitor. It is highly selective for JAK1, which is involved in the signaling of a variety of cytokines that are implicated in itch, inflammation, and allergic responses. By inhibiting JAK1, **atinvicitinib** effectively modulates these downstream signaling pathways.

Chemically, **atinvicitinib**'s IUPAC name is 1-[(3R,4S)-4-cyanooxan-3-yl]-3-[(2-fluoro-6-methoxypyridin-4-yl)amino]pyrazole-4-carboxamide. Its molecular formula is C16H17FN6O3, and it has a molecular weight of 360.34 g/mol.

**Atinvicitinib** has been developed for veterinary use under the trade name NUMELVI® for the treatment of pruritus associated with allergic dermatitis in dogs.

# **Quantitative Data**

The following tables summarize the key quantitative data for **atinvicitinib**, including its in vitro potency and pharmacokinetic parameters in dogs.

# Table 1: In Vitro Inhibitory Potency of Atinvicitinib



Target	IC50 (nM)	Selectivity vs. JAK1
JAK1	0.4	-
JAK2	6	15-fold
TYK2	13	32.5-fold
JAK3	1130	2825-fold
Data sourced from:		

**Atinvicitinib** is at least 10-fold more selective for JAK1 compared to other JAK family members.

**Table 2: Pharmacokinetic Parameters of Atinvicitinib in** 

Dogs

<u> </u>		
Parameter	Value	Conditions
Cmax	190 ng/ml	Oral administration
tmax	~1 hour	Oral administration
Absolute Bioavailability	~65%	Once daily for four days
Data sourced from:		

**Table 3: Clinical Efficacy of Atinvicitinib in Dogs with** 

**Allergic Dermatitis** 

Study Endpoint	Atinvicitinib Group	Placebo Group
Clinically meaningful improvement in itch severity within 7 days	>81%	46.5%
≥50% reduction in itching or skin lesion severity index	87.5%	23.1%
Data sourced from:		

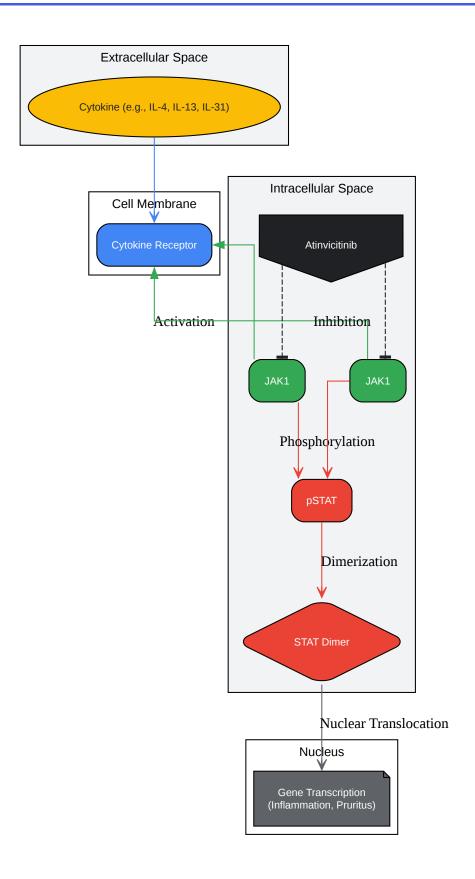


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# Signaling Pathways and Experimental Workflows The JAK/STAT Signaling Pathway and Atinvicitinib's Point of Inhibition

The following diagram illustrates the canonical JAK/STAT signaling pathway and the specific point of inhibition by **atinvicitinib**.





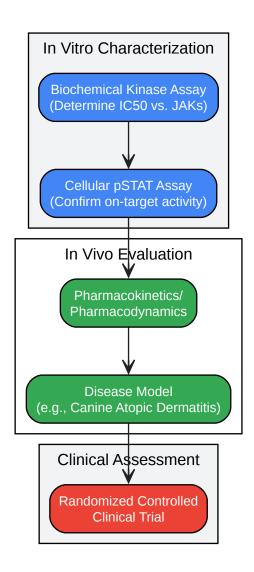
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Caption: **Atinvicitinib** inhibits the phosphorylation of STAT proteins by selectively targeting JAK1.

# **Experimental Workflow for Characterizing a JAK Inhibitor**

The following diagram outlines a typical experimental workflow for the preclinical characterization of a JAK inhibitor like **atinvicitinib**.



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Caption: A typical workflow for the development and evaluation of a JAK inhibitor.



# **Detailed Experimental Protocols**

The following are representative, detailed protocols for key assays used in the characterization of JAK inhibitors like **atinvicitinib**. These protocols are based on established methodologies in the field.

## In Vitro Biochemical JAK Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **atinvicitinib** against a panel of purified JAK enzymes (JAK1, JAK2, JAK3, and TYK2).

#### Materials:

- Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
- ATP.
- Suitable peptide substrate (e.g., a biotinylated peptide with a tyrosine phosphorylation site).
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
- Atinvicitinib, serially diluted in 100% DMSO.
- 384-well plates.
- Detection reagents (e.g., streptavidin-coated donor beads and phosphotyrosine-specific antibody-conjugated acceptor beads for a proximity-based assay like AlphaScreen).

#### Procedure:

- Prepare serial dilutions of **atinvicitinib** in DMSO. A typical starting concentration would be 10 mM, with 1:3 serial dilutions.
- Further dilute the **atinvicitinib** solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically at 1%.
- Add the diluted **atinvicitinib** or DMSO (vehicle control) to the wells of a 384-well plate.



- Add the JAK enzyme and the peptide substrate to the wells.
- Initiate the kinase reaction by adding ATP to the wells. The final ATP concentration should be at or near the Km for each enzyme.
- Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
- Stop the reaction by adding a solution containing EDTA.
- Add the detection reagents and incubate in the dark to allow for signal development.
- Read the plate on a suitable plate reader.
- Calculate the percent inhibition for each atinvicitinib concentration relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the atinvicitinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

## **Cellular STAT Phosphorylation Assay**

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation by **atinvicitinib** in a cellular context.

#### Materials:

- A relevant cell line (e.g., human whole blood, peripheral blood mononuclear cells (PBMCs),
   or a cell line expressing the target cytokine receptor).
- Cytokine stimulant (e.g., IL-4 or IL-31 to induce STAT phosphorylation).
- Atinvicitinib, serially diluted in culture medium.
- Fixation buffer (e.g., paraformaldehyde-based).
- Permeabilization buffer (e.g., methanol-based).
- Fluorescently-labeled antibodies specific for phosphorylated STATs (e.g., anti-pSTAT3, anti-pSTAT5).



Flow cytometer.

#### Procedure:

- Culture the cells and seed them into 96-well plates.
- Pre-incubate the cells with various concentrations of atinvicitinib or vehicle control for 1-2 hours.
- Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
- Fix the cells by adding fixation buffer.
- Permeabilize the cells with permeabilization buffer.
- Stain the cells with fluorescently-labeled anti-pSTAT antibodies.
- · Wash the cells to remove unbound antibodies.
- Analyze the cells using a flow cytometer to quantify the levels of pSTAT in different cell populations.
- Determine the IC50 of **atinvicitinib** for the inhibition of STAT phosphorylation.

# Canine Atopic Dermatitis Clinical Trial Design (Representative)

Objective: To evaluate the safety and efficacy of **atinvicitinib** for the treatment of pruritus in dogs with atopic dermatitis.

Study Design: A randomized, double-blind, placebo-controlled, multi-center clinical trial.

#### Inclusion Criteria:

• Client-owned dogs with a confirmed diagnosis of chronic atopic dermatitis.



 A minimum baseline score on a validated pruritus scale (e.g., Pruritus Visual Analog Scale -PVAS).

#### **Exclusion Criteria:**

- Use of other systemic or topical anti-inflammatory or anti-pruritic medications within a specified washout period.
- Presence of other skin diseases that could confound the assessment of atopic dermatitis.

#### Treatment:

Dogs are randomized to receive either atinvicitinib at a specified dose (e.g., 0.8-1.2 mg/kg)
 or a matching placebo, administered orally once daily for a defined period (e.g., 28 days).

#### **Efficacy Endpoints:**

- Primary: Mean change from baseline in pruritus scores (e.g., PVAS) at a specific time point (e.g., Day 28).
- · Secondary:
  - Percentage of dogs achieving a ≥50% reduction in pruritus scores.
  - Change from baseline in skin lesion scores (e.g., Canine Atopic Dermatitis Extent and Severity Index - CADESI).
  - Owner assessment of treatment effectiveness.

#### Safety Assessments:

- Monitoring of adverse events.
- Clinical pathology (hematology and serum chemistry).
- Physical examinations.

#### Statistical Analysis:



 Appropriate statistical methods are used to compare the treatment and placebo groups for all efficacy and safety endpoints.

## Conclusion

Atinvicitinib is a potent and highly selective JAK1 inhibitor that has demonstrated significant efficacy in reducing pruritus associated with allergic dermatitis in dogs. Its mechanism of action, targeting a key pathway in the pathophysiology of itch and inflammation, makes it a valuable therapeutic agent. The data and protocols presented in this guide provide a technical foundation for understanding the development and characterization of atinvicitinib and other similar targeted therapies for pruritic conditions. Further research may explore the potential application of selective JAK1 inhibitors like atinvicitinib in other species and for other inflammatory diseases.

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